BenchChemオンラインストアへようこそ!

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone

hERG cardiac safety CCR2 antagonist patch clamp electrophysiology

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone (CAS 857651-06-0) is a chiral, heteroaryl-substituted cyclohexanone derivative that serves as the penultimate advanced intermediate in the synthesis of INCB8761/PF-04136309, an orally bioavailable, potent, and selective CCR2 antagonist that has entered human clinical trials for inflammatory and oncologic indications. Within the (S)-3-aminopyrrolidine series of CCR2 antagonists, structure–activity relationship (SAR) studies systematically evaluated heteroaryl substituents at the 5-position of the 2-pyridyl ring; the 2-pyrimidinyl variant was identified as the preferred left-hand side moiety due to its unique balance of CCR2 antagonistic potency (binding IC₅₀ = 5.2 nM, chemotaxis IC₅₀ = 3.9 nM) and attenuated hERG potassium channel inhibition (35% at 10 µM), a profile not achieved by the 2-pyrazinyl (70% hERG inhibition), 2-thiazolyl (85%), or 2-oxazolyl (72%) analogues.

Molecular Formula C15H15N3O2
Molecular Weight 269.304
CAS No. 857651-06-0
Cat. No. B2661728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone
CAS857651-06-0
Molecular FormulaC15H15N3O2
Molecular Weight269.304
Structural Identifiers
SMILESC1CC(CCC1=O)(C2=NC=C(C=C2)C3=NC=CC=N3)O
InChIInChI=1S/C15H15N3O2/c19-12-4-6-15(20,7-5-12)13-3-2-11(10-18-13)14-16-8-1-9-17-14/h1-3,8-10,20H,4-7H2
InChIKeySCFKTBHPKNQOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone (CAS 857651-06-0): A Structurally Defined Advanced Intermediate for the Clinical-Stage CCR2 Antagonist PF-04136309


4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone (CAS 857651-06-0) is a chiral, heteroaryl-substituted cyclohexanone derivative that serves as the penultimate advanced intermediate in the synthesis of INCB8761/PF-04136309, an orally bioavailable, potent, and selective CCR2 antagonist that has entered human clinical trials for inflammatory and oncologic indications [1]. Within the (S)-3-aminopyrrolidine series of CCR2 antagonists, structure–activity relationship (SAR) studies systematically evaluated heteroaryl substituents at the 5-position of the 2-pyridyl ring; the 2-pyrimidinyl variant was identified as the preferred left-hand side moiety due to its unique balance of CCR2 antagonistic potency (binding IC₅₀ = 5.2 nM, chemotaxis IC₅₀ = 3.9 nM) and attenuated hERG potassium channel inhibition (35% at 10 µM), a profile not achieved by the 2-pyrazinyl (70% hERG inhibition), 2-thiazolyl (85%), or 2-oxazolyl (72%) analogues [1]. The compound is supplied commercially at ≥95–98% purity by multiple vendors, primarily for use as a key building block in medicinal chemistry and process research campaigns targeting the CCR2 axis .

Why Generic Substitution of the 5-Position Heteroaryl on the 2-Pyridyl Ring Fails: Evidence from the CCR2 Antagonist SAR Series


Within the INCB8761/PF-04136309 chemotype, the 2-pyrimidinyl substituent at the 5-position of the 2-pyridyl ring is not interchangeable with other heteroaryl groups—including structurally similar 2-pyrazinyl, 2-thiazolyl, or 2-oxazolyl—because the specific spatial arrangement of nitrogen atoms in the 2-pyrimidinyl ring governs a critical balance between CCR2 target engagement and hERG potassium channel off-target liability [1]. Head-to-head patch clamp data demonstrate that the 2-pyrazinyl analogue (compound 16) achieves comparable CCR2 potency (binding IC₅₀ = 6.0 nM) but produces 70% hERG current inhibition at 10 µM, a 2-fold increase in cardiotoxicity risk signal relative to the 2-pyrimidinyl compound 17 (35% inhibition) [1]. Similarly, the 2-thiazolyl analogue (18) and 2-oxazolyl analogue (19) exhibit hERG inhibition values of 85% and 72%, respectively, despite potent CCR2 activity [1]. Even the positional isomer 5-pyrimidinyl analogue (15) fails to meet potency criteria, with chemotaxis IC₅₀ = 36 nM versus 3.9 nM for the 2-pyrimidinyl compound [1]. Consequently, substituting the intermediate 4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone with any other heteroaryl-substituted cyclohexanone intermediate compromises either the potency or the cardiac safety margin of the downstream drug substance in a manner directly traceable to the heteroaryl identity at the 5-position.

Quantitative Evidence Guide: Differentiating 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone from Its Closest Heteroaryl Analogues


hERG Liability Attenuation vs. 2-Pyrazinyl, 2-Thiazolyl, and 2-Oxazolyl Analogues: Direct Patch Clamp Comparison

Among the five heteroaryl-substituted analogues evaluated at the 5-position of the 2-pyridyl ring, only the 2-pyrimidinyl-containing compound 17 maintained a hERG inhibition signal below the commonly accepted proarrhythmic risk threshold while retaining single-digit nanomolar CCR2 potency [1]. The 2-pyrazinyl analogue (16) produced twice the hERG block (70% inhibition at 10 µM), the 2-thiazolyl analogue (18) produced 85% inhibition, and the 2-oxazolyl analogue (19) produced 72% inhibition, all measured under identical patch clamp assay conditions [1]. This differential is structural in origin: the specific positioning of the two nitrogen atoms in the 2-pyrimidinyl ring reduces interaction with the hERG channel pore relative to the 2-pyrazinyl, 2-thiazolyl, and 2-oxazolyl congeners [1].

hERG cardiac safety CCR2 antagonist patch clamp electrophysiology lead optimization

Synthetic Route Yield Optimization: Suzuki–Miyaura Coupling Route Outperforms Original Nickel-Catalyzed Protocol for the Key Intermediate

An optimized seven-step synthetic route reported by Yan and Zhou (2020) employing Suzuki–Miyaura cross-coupling for construction of the 5-(2-pyrimidinyl)-2-pyridyl motif achieved a 44.9% overall yield of PF-04136309 (calculated from 2-bromo-5-chloropyridine), a 1.49-fold improvement over the original 30.2% overall yield reported in the discovery chemistry route (calculated from 2,5-dibromopyridine) [1]. Critically, the Suzuki–Miyaura approach replaced a nickel-catalyzed coupling step, eliminating the requirement for anhydrous and oxygen-free conditions and simplifying post-reaction purification [1]. The yield of the key intermediate 4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone was substantially elevated through this optimization, although the authors report yields in the context of the full synthetic sequence rather than as an isolated intermediate yield [1].

process chemistry Suzuki–Miyaura coupling synthetic yield optimization PF-04136309 intermediate

CCR2 Binding Affinity Advantage of the 2-Pyrimidinyl-Substituted Intermediate over the Unsubstituted 2-Pyridyl Parent: A 2.1-Fold Improvement

In the primary SAR campaign, appending the 2-pyrimidinyl group at the 5-position of the 2-pyridyl ring in compound 7 produced compound 17, which improved CCR2 binding affinity from an IC₅₀ of 11 nM (compound 7) to 5.2 nM (compound 17), a 2.1-fold enhancement [1]. The chemotaxis functional activity was improved even more dramatically: from IC₅₀ = 52 nM (compound 7) to 3.9 nM (compound 17), a 13.3-fold improvement [1]. By contrast, placing a methyl group (compound 12) at the same position improved binding affinity (IC₅₀ = 6.9 nM) but introduced potent hERG inhibition (71% at 10 µM), whereas the 2-pyrimidinyl group maintained weak hERG activity (35% at 10 µM) [1].

CCR2 binding affinity radioligand displacement MCP-1 antagonism structure–activity relationship

Positional Isomer Differentiation: 2-Pyrimidinyl Outperforms 5-Pyrimidinyl by 9.2-Fold in Chemotaxis Functional Activity

The regioisomeric positioning of the pyrimidine nitrogen atoms has a profound effect on functional CCR2 antagonism. The 5-pyrimidinyl analogue (compound 15) showed 10-fold weaker chemotaxis inhibition (IC₅₀ = 36 nM) than the 2-pyrimidinyl analogue (compound 17, IC₅₀ = 3.9 nM), despite comparable binding affinity (binding IC₅₀: 10 nM vs. 5.2 nM) [1]. This 9.2-fold difference in functional activity demonstrates that the 2-pyrimidinyl connectivity is required for productive receptor antagonism, not merely binding, and that the 5-pyrimidinyl positional isomer does not meet the potency criteria for advancement [1].

positional isomer SAR pyrimidine regiochemistry chemotaxis assay CCR2 functional antagonism

Broad Target Selectivity Panel: Compound 17 Shows No Significant Activity Against >50 Off-Targets Including CCR1, CCR3, CCR5, CXCR3, and CXCR5

In a Cerep selectivity screen, compound 17 (derived from the title intermediate) was tested at 1 µM against a panel of >50 ion channels, transporters, chemokine receptors (including CCR1, CCR3, CCR5, CXCR3, and CXCR5), and additional GPCRs, and showed no significant inhibitory activity against any of these targets [1]. This broad selectivity profile was not reported for the closely related analogues 16, 18, and 19, which were deselected primarily due to hERG liability [1]. The selectivity of compound 17 extends to the CYP450 family: at concentrations up to 30 µM, compound 17 did not inhibit five major CYP isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and did not induce CYP enzymes at concentrations up to 30 µM [1].

selectivity profiling chemokine receptor panel Cerep screen off-target risk assessment

Procurement Specification Differentiation: Commercially Available Purity Grades and the 97% Threshold for Reproducible Reductive Amination

Commercial suppliers list 4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone at purity grades of 95% (AKSci), 97% (Aladdin, CalpacLab), and 98% (Leyan, ChemicalBook) . In the discovery synthesis, the ketone intermediate (compound 32) was used directly in a reductive amination with the (S)-3-aminopyrrolidine fragment to form compound 17; the diastereomeric ratio of this reductive amination (~2:1 cis/trans) is sensitive to ketone purity, as aldehyde or alcohol impurities from over-reduction can generate byproducts that complicate chromatographic separation of the active isomer [1]. A minimum purity specification of 97% (HPLC) is recommended for reproducible reductive amination outcomes, as lower-purity lots (95%) may contain up to 5% unidentified impurities that adversely affect diastereoselectivity or yield [1].

procurement specification HPLC purity intermediate quality reductive amination

Application Scenarios for 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone: Where the Evidence Supports Prioritized Use


Medicinal Chemistry: Synthesis of Novel CCR2 Antagonist Analogues with Pre-Optimized hERG Safety Margin

Medicinal chemistry teams synthesizing focused libraries around the (S)-3-aminopyrrolidine CCR2 antagonist scaffold should use CAS 857651-06-0 as the preferred advanced intermediate because the 2-pyrimidinyl-2-pyridyl cyclohexanone fragment has been empirically demonstrated to confer a low hERG patch clamp signal (35% inhibition at 10 µM) while maintaining CCR2 binding IC₅₀ = 5.2 nM and chemotaxis IC₅₀ = 3.9 nM [1]. Using the 2-pyrazinyl or 2-thiazolyl cyclohexanone intermediates—available as structurally similar research chemicals—introduces a 2- to 2.4-fold higher hERG block [1]. This scenario applies when the research objective is to explore right-hand side SAR while holding the left-hand side constant at the clinically validated 4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexyl motif.

Process Research and Development: Scaling the Penultimate Intermediate Using the High-Yield Suzuki–Miyaura Route

Process chemistry groups tasked with multi-gram to kilogram production of PF-04136309 or its analogues should procure CAS 857651-06-0 from vendors employing, or should themselves implement, the optimized Suzuki–Miyaura coupling protocol described by Yan and Zhou (2020), which delivers a 44.9% overall yield across the 7-step sequence—a 49% relative improvement over the original nickel-catalyzed route (30.2%) [2]. The Suzuki–Miyaura conditions eliminate anhydrous/oxygen-free operational constraints, reduce purification burden, and use the commercially available 2-bromo-5-chloropyridine as a more practical starting material than 2,5-dibromopyridine [2]. This scenario is directly supported by the cross-study yield comparison and is applicable when route scalability and cost-of-goods are primary decision drivers.

Pharmacological Profiling: Use as the Definitive CCR2-Selective Probe Chemotype for In Vitro and In Vivo Target Validation Studies

For pharmacology groups conducting CCR2 target validation or investigating MCP-1/CCL2-driven disease models, the compound derived from this intermediate (PF-04136309/INCB8761) is the best-characterized selective CCR2 antagonist chemotype, with demonstrated inactivity at 1 µM against >50 molecular targets including CCR1, CCR3, CCR5, CXCR3, and CXCR5 [1]. The species ortholog potency has been quantified (human, mouse, rat CCR2 IC₅₀ = 5.2, 17, and 13 nM, respectively) [1], enabling cross-species experimental designs. This scenario applies when the experimental requirement is a CCR2 antagonist tool compound with a known and narrow pharmacology, as opposed to a dual CCR2/CCR5 antagonist or a less selective chemokine receptor ligand.

Analytical and Quality Control: Setting Incoming Material Specifications for the Ketone Intermediate

QC and analytical development groups establishing incoming material specifications for CAS 857651-06-0 should set a minimum acceptance criterion of 97% HPLC purity based on vendor-supplied data and the sensitivity of the downstream reductive amination step to ketone purity [1]. Key impurities to monitor include the over-reduced alcohol (4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanol), the des-pyrimidinyl derivative (4-hydroxy-4-(2-pyridyl)cyclohexanone), and residual palladium from the Suzuki–Miyaura coupling (if applicable) [2]. The identity should be confirmed by ¹H NMR using the published characterization data [2]. This scenario is critical when the intermediate is being qualified for use in GLP toxicology batch manufacture or clinical supply chain preparation.

Quote Request

Request a Quote for 4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.